molecular formula C26H20BrN3O B8169776 (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

Cat. No.: B8169776
M. Wt: 470.4 g/mol
InChI Key: NYSXVHYSXHNFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (CAS: 1481628-09-4) is a brominated pyrazolo[3,4-b]pyridine derivative characterized by:

  • Pyrazolo[3,4-b]pyridine core: A fused bicyclic structure with a pyrazole ring (positions 1–3) and pyridine ring (positions 4–6) .
  • Substituents: 5-Bromo: Enhances electrophilicity and influences reactivity in cross-coupling reactions. 1-Trityl (triphenylmethyl): A bulky protecting group that improves solubility in organic solvents and stabilizes the pyrazole nitrogen . 3-Methanol: A polar functional group enabling hydrogen bonding and derivatization (e.g., esterification, oxidation).

Molecular Formula: C23H18BrN3O (calculated molecular weight: ~440.3 g/mol). Its safety profile mandates precautions against toxicity, environmental hazards, and flammability .

Properties

IUPAC Name

(5-bromo-1-tritylpyrazolo[3,4-b]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O/c27-22-16-23-24(18-31)29-30(25(23)28-17-22)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,31H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSXVHYSXHNFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)Br)C(=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trityl Protection of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The synthesis begins with protecting the NH group of 5-bromo-1H-pyrazolo[3,4-b]pyridine using trityl chloride (TrCl). In anhydrous dimethylformamide (DMF), the pyrazole derivative reacts with TrCl in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours, yielding 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine with >85% efficiency. The trityl group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps.

Iodination for Intermediate Generation

Iodination at the 3-position is achieved using iodine (I₂) and potassium hydroxide (KOH) in DMF at 25°C for 4 hours, producing 5-bromo-3-iodo-1-trityl-1H-pyrazolo[3,4-b]pyridine. This intermediate serves as a versatile precursor for cross-coupling reactions but requires careful handling due to its sensitivity to light.

Formylation via Vilsmeier-Haack Reaction

Direct formylation employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, converting the iodinated intermediate into 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. The reaction proceeds via electrophilic aromatic substitution, with yields reaching 70–75% after purification by silica gel chromatography (ethyl acetate/hexanes gradient).

Reduction of Aldehyde to Methanol Derivative

Sodium Borohydride (NaBH₄) Reduction

The aldehyde intermediate is reduced to the primary alcohol using NaBH₄ in methanol at room temperature. A typical procedure involves adding NaBH₄ (1.5 equiv.) to a stirred solution of the aldehyde in MeOH, followed by 1 hour of reaction time. Quenching with water and extraction with ethyl acetate affords the crude product, which is purified via recrystallization (ethanol/water) to yield (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol in 66–72% purity.

Table 1: Optimization of NaBH₄ Reduction

ParameterConditionYield (%)Purity (%)
SolventMethanol7298
Temperature25°C6897
NaBH₄ Equiv.1.57298
Reaction Time1 hour7097

Catalytic Hydrogenation

Alternative methods employ palladium on carbon (Pd/C) under hydrogen gas (H₂) at 40 psi. While this approach achieves higher yields (78–82%), it requires specialized equipment and risks over-reduction.

Mechanistic Insights and Side Reactions

Steric Effects of the Trityl Group

The bulky trityl group impedes nucleophilic attack at the 3-position, necessitating elevated temperatures for iodination. However, it stabilizes the intermediate aldehyde against tautomerization, ensuring high regioselectivity during formylation.

Competing Pathways in Aldehyde Reduction

Over-reduction to the methyl group or retro-aldol decomposition may occur if NaBH₄ is used in excess or at elevated temperatures. These side products are minimized by maintaining stoichiometric NaBH₄ and temperatures below 30°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 8.21 (s, 1H, pyrazole-H), 5.42 (t, J = 5.6 Hz, 1H, OH), 4.58 (d, J = 5.6 Hz, 2H, CH₂OH), 7.20–7.45 (m, 15H, trityl-H).

  • IR (KBr): 3395 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N pyrazole), 1490 cm⁻¹ (C-C aromatic).

  • ESI-MS: m/z 512 [M+H]⁺ (calculated for C₂₉H₂₃BrN₃O: 511.98).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Large-scale reactions replace DMF with toluene to reduce environmental impact, though this lowers the formylation yield by 10–15%. Recycling strategies for iodine and trityl byproducts are critical for cost-effectiveness.

Catalytic System Optimization

Nickel-based catalysts, such as 1 (Ni(PCP)) complexes, show promise for tandem tritylation-reduction sequences but require further testing to avoid metal contamination.

Applications in Drug Discovery

The methanol derivative serves as a precursor to sulfonamide-linked antibiotics and antioxidants. For example, coupling with 4-aminobenzenesulfonamide yields compounds with minimum inhibitory concentrations (MIC) of 2–4 µg/mL against Staphylococcus aureus .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of functionalized derivatives.

Scientific Research Applications

Structure

The compound consists of a bromine atom at the 5-position and a trityl group at the 1-position of the pyrazolo[3,4-b]pyridine structure. This configuration contributes to its chemical reactivity and potential biological activities.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in cancer research. It exhibits promising biological activities through various mechanisms:

  • Enzyme Inhibition : It has been studied for its ability to inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in cancers. This inhibition can lead to reduced tumor growth and proliferation.
  • Cell Cycle Arrest : Research indicates that the compound can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), effectively reducing the proliferation of cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR inhibition
12bHCT-11619.56Apoptosis induction
12bEGFR T790M0.236Mutant EGFR inhibition

These findings suggest that compounds with similar structures may also possess significant anticancer activity through multiple mechanisms.

Neuroprotective Activity

In addition to its anticancer properties, (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol has been investigated for neuroprotective effects. Studies have shown that certain pyrazolo derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer’s disease. The most potent AChE inhibitors from related studies exhibited IC50 values as low as 4.8 nM.

In Vitro Studies

A study assessed the anti-proliferative activities of synthesized pyrazolo derivatives against A549 and HCT-116 cancer cell lines using MTT assays. Compounds were evaluated for their ability to induce apoptosis and inhibit cell growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to its targets, providing insights into its potential effectiveness as an inhibitor. These studies help elucidate how structural modifications might enhance biological activity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Mechanism of Action

The mechanism of action of (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol 5-Br, 1-Trityl, 3-CH2OH ~440.3 Bulky trityl group enhances stability; methanol enables functionalization.
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 5-Br, 1-COOtBu, 3-CH3 312.16 tert-Butyl ester simplifies deprotection; methyl group reduces polarity.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-Br, 3-COOEt 270.08 Ethyl ester facilitates solubility; lacks protecting group at N1.
Vericiguat (BAY 1021189) 5-F, 1-(2-fluorobenzyl), 3-pyrimidinyl 426.39 FDA-approved sGC stimulator; fluorinated groups enhance bioavailability.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused chromene and thienopyrimidine N/A Extended π-system for fluorescence; FeCl3-SiO2 catalyzed synthesis.

Biological Activity

(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C26H20BrN3O, with a molecular weight of 470.4 g/mol. The compound contains a bromine atom at the 5-position and a trityl group at the 1-position of the pyrazolo[3,4-b]pyridine structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, it has been studied for its potential as an inhibitor of epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.
  • Cell Cycle Arrest : Research indicates that it can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), leading to reduced proliferation of cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR inhibition
12bHCT-11619.56Apoptosis induction
12bEGFR T790M0.236Mutant EGFR inhibition

These findings suggest that compounds with similar structures may also possess significant anticancer activity through multiple mechanisms.

Neuroprotective Activity

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have shown that certain pyrazolo derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer’s disease. The most potent AChE inhibitors from related studies exhibited IC50 values as low as 4.8 nM.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various pyrazolo derivatives for their biological activities:

  • In Vitro Studies : A study assessed the anti-proliferative activities of synthesized pyrazolo derivatives against A549 and HCT-116 cancer cell lines using MTT assays. Compounds were evaluated for their ability to induce apoptosis and inhibit cell growth.
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to its targets, providing insights into its potential effectiveness as an inhibitor.

Q & A

Basic: What synthetic methodologies are optimal for preparing (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol?

Answer: The synthesis typically involves multi-component reactions (MCRs) with heterocyclic intermediates. A validated approach uses:

  • Step 1: Bromination of the pyrazolo[3,4-b]pyridine core at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C) .
  • Step 2: Trityl protection of the pyrazole nitrogen via reaction with trityl chloride in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
  • Step 3: Hydroxymethylation at the 3-position using formaldehyde or paraformaldehyde under basic conditions (e.g., KOH/ethanol) .
    Key Considerations: Catalytic systems like Fe3O4@silica sulfuric acid nanocomposites improve yields (up to 85%) by facilitating efficient stirring and easy catalyst recovery .

Advanced: How can structural ambiguities in the trityl-protected derivative be resolved using crystallography?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL is critical for resolving steric hindrance caused by the trityl group:

  • Data Collection: High-resolution data (≤ 0.8 Å) is essential to model overlapping electron densities from the bulky trityl moiety .
  • Refinement: Use anisotropic displacement parameters for non-H atoms and SHELXPRO for intermolecular interaction analysis (e.g., π-π stacking between pyridine rings) .
  • Validation: Check for twinning or disorder using PLATON; hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the methanol group .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer: A combination of techniques ensures unambiguous characterization:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Identify the trityl group (δ 7.2–7.4 ppm for aromatic protons; δ 87 ppm for the central quaternary carbon) and the hydroxymethyl group (δ 4.5–5.0 ppm for –CH2OH) .
  • IR Spectroscopy: Confirm the –OH stretch (3200–3400 cm<sup>−1</sup>) and pyrazole ring vibrations (1550–1600 cm<sup>−1</sup>) .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]<sup>+</sup> with isotopic patterns matching bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

Advanced: How does the trityl group influence the compound’s reactivity in subsequent derivatization?

Answer: The trityl group:

  • Steric Effects: Hinders nucleophilic attack at the pyrazole nitrogen, directing reactivity to the hydroxymethyl group (e.g., oxidation to carboxylates or esterification) .
  • Acid Sensitivity: Requires mild conditions (pH 6–7) during reactions to avoid cleavage; TFA/CH2Cl2 (1:4) selectively removes the trityl group post-derivatization .
    Case Study: In aza-Michael additions, trityl protection increases regioselectivity for 3-substituted products by ~70% compared to unprotected analogs .

Basic: What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives?

Answer: These derivatives exhibit:

  • Antibacterial Activity: MIC values of 2–8 µg/mL against S. aureus due to inhibition of DNA gyrase .
  • Kinase Inhibition: Selectivity for JAK2 and Aurora kinases (IC50 ~50 nM) via competitive ATP-binding site interactions .
    Note: The bromine atom enhances lipophilicity, improving membrane permeability in cell-based assays .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic profile?

Answer: Use in silico tools to:

  • LogP Prediction: Adjust substituents (e.g., replacing bromine with –CF3) to target LogP <3 for improved solubility .
  • Metabolic Stability: Simulate CYP450 metabolism (e.g., CYP3A4) to identify vulnerable sites (e.g., hydroxymethyl oxidation); introduce fluorination to block metabolic hotspots .
    Validation: Compare docking scores (AutoDock Vina) against target proteins (e.g., sGC for cardiovascular applications) to prioritize derivatives .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer: Common issues include:

  • Polymorphism: Screen solvents (e.g., ethanol/acetone mixtures) to isolate the most stable form .
  • Crystal Twinning: Use SHELXD for twin law identification and HKL-3000 for data integration .
  • Disorder: Employ rigid-body refinement for the trityl group and DFT-calculated restraints for the pyrazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.